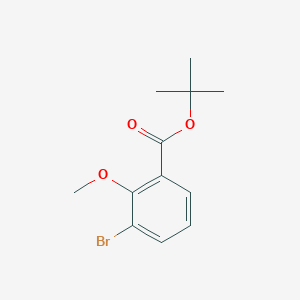

tert-Butyl 3-bromo-2-methoxybenzoate

Description

tert-Butyl 3-bromo-2-methoxybenzoate is a substituted benzoate ester featuring a bromine atom at the 3-position and a methoxy group at the 2-position of the aromatic ring, with a bulky tert-butyl ester moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structural attributes—such as the electron-withdrawing bromine, electron-donating methoxy group, and sterically hindered tert-butyl ester—make it valuable for studying regioselective reactions and as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name |

tert-butyl 3-bromo-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO3/c1-12(2,3)16-11(14)8-6-5-7-9(13)10(8)15-4/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKRIMAABXIJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-2-methoxybenzoate can be synthesized through a multi-step process involving the esterification of 3-bromo-2-methoxybenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-2-methoxybenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and tert-butyl alcohol in the presence of strong acids or bases.

Oxidation and Reduction: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while reduction reactions can convert it to alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Ester Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide in aqueous solutions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

Ester Hydrolysis: 3-bromo-2-methoxybenzoic acid and tert-butyl alcohol.

Oxidation and Reduction: Corresponding aldehydes, carboxylic acids, or alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 3-bromo-2-methoxybenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . It serves as a building block for the preparation of more complex molecules through reactions such as Suzuki-Miyaura coupling .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions . It may also be investigated for its potential therapeutic properties in drug development .

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom and methoxy group on the benzene ring can participate in various binding interactions, influencing the compound’s biological activity . The ester group may also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Structural Analogs in the Benzoate Ester Family

Key structural analogs include:

Key Observations :

- Substituent Position : The bromine position (3 vs. 4 or 5) significantly impacts electronic and steric effects. For example, bromine at C3 (meta to the ester) in the target compound may reduce steric hindrance compared to C4 (para) analogs .

- Ester Group : The tert-butyl group improves stability against hydrolysis compared to methyl or ethyl esters, critical for storage and reaction conditions .

Spectroscopic and Physical Properties

- NMR Trends : Methoxy protons typically resonate at δ 3.8–4.0 ppm in $^1$H-NMR, while bromine deshields adjacent carbons in $^{13}$C-NMR (e.g., C3 in the target compound vs. C4 in tert-Butyl 4-bromo-2-fluorobenzoate) .

- Stability: tert-Butyl esters generally exhibit higher thermal stability than methyl/ethyl analogs, as noted in studies of similar fluorinated benzoates .

Biological Activity

Introduction

tert-Butyl 3-bromo-2-methoxybenzoate is a benzoate ester that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features. This compound, characterized by a tert-butyl group, a bromine atom at the 3-position, and a methoxy group at the 2-position of the benzoate structure, exhibits potential biological activities that merit detailed exploration.

- Molecular Formula : C12H15BrO3

- Molecular Weight : Approximately 287.15 g/mol

- Structure :

- Contains a tert-butyl group

- Bromine atom at the 3-position

- Methoxy group at the 2-position

These functional groups influence its chemical reactivity and biological interactions.

Synthesis Methods

Various synthetic approaches have been developed for this compound, including:

- Nucleophilic Substitution Reactions : Utilizing brominated precursors and tert-butyl alcohol.

- Esterification Reactions : Combining methoxybenzoic acid derivatives with tert-butyl bromide.

These methods highlight the compound's versatility and accessibility for research purposes.

Antimicrobial Properties

Research indicates that compounds similar to this compound may exhibit antimicrobial activity. For instance, studies have shown that halogenated benzoates can inhibit various bacterial strains. The presence of bromine in the structure is particularly noteworthy as halogenated compounds often display enhanced biological activity compared to their non-halogenated counterparts .

Anticancer Activity

In silico studies suggest that derivatives of methoxybenzoic acids can act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, which is implicated in cancer progression. The structural characteristics of this compound may allow it to interact with similar biological targets, potentially leading to anticancer effects .

Case Studies

-

Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various benzoate esters, revealing that compounds with bromine substitutions significantly inhibited the growth of pathogenic bacteria in vitro. This suggests that this compound could possess similar antimicrobial properties. -

EGFR Inhibition Study :

Research focusing on methoxy-substituted benzoic acids demonstrated their ability to bind to allosteric sites on EGFR, leading to reduced cell proliferation in cancer cell lines. Given its structural similarity, this compound may exhibit comparable inhibitory effects on EGFR signaling pathways .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.